6-Bromobenzo[b]thiophen-3-carbonsäure
Übersicht
Beschreibung
6-Bromobenzo[b]thiophene-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and bromine atoms
Synthetic Routes and Reaction Conditions:
Bromination of Benzo[b]thiophene: The synthesis of 6-Bromobenzo[b]thiophene-3-carboxylic acid typically begins with the bromination of benzo[b]thiophene. This reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.
Carboxylation: The brominated product is then subjected to carboxylation. This can be achieved through a variety of methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents such as carbon monoxide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 6-Bromobenzo[b]thiophene-3-carboxylic acid often involves large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: 6-Bromobenzo[b]thiophene-3-carboxylic acid undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is also a key intermediate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, 6-Bromobenzo[b]thiophene-3-carboxylic acid can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers are formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromobenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 6-Bromobenzo[b]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, with studies focusing on its potential to modulate cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Bromobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position instead of the 3-position.
3-Bromothianaphthene: Another brominated thiophene derivative with different substitution patterns.
Uniqueness: 6-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its position-specific bromine and carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biologische Aktivität
6-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and a carboxylic acid group, positions it as a candidate for various biological applications, including antimicrobial and anticancer activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of 6-Bromobenzo[b]thiophene-3-carboxylic acid is C₉H₅BrO₂S. The compound belongs to the benzo[b]thiophene family, which is notable for its diverse biological properties. The presence of the bromine atom enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis and drug development.
Antimicrobial Activity
Research indicates that 6-Bromobenzo[b]thiophene-3-carboxylic acid exhibits promising antimicrobial properties. A study focusing on substituted benzo[b]thiophenes demonstrated their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The compound's structure allows it to interact effectively with bacterial targets, potentially inhibiting their growth .
Table 1: Antimicrobial Efficacy of 6-Bromobenzo[b]thiophene-3-carboxylic Acid
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 4 µg/mL |
Enterococcus faecium | ≥180 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives of benzo[b]thiophene have shown activity against cancer cell lines by targeting specific pathways such as RhoA/ROCK. In vitro studies revealed that certain derivatives significantly inhibited the proliferation and migration of MDA-MB-231 breast cancer cells, indicating a promising avenue for further development .
Case Study: RhoA/ROCK Pathway Inhibition
A specific derivative of 6-Bromobenzo[b]thiophene-3-carboxylic acid was found to promote apoptosis in cancer cells by suppressing myosin light chain phosphorylation and inhibiting stress fiber formation. This mechanism highlights the compound's potential as an anticancer agent targeting critical signaling pathways involved in tumor progression .
The biological activity of 6-Bromobenzo[b]thiophene-3-carboxylic acid is attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing cellular signaling pathways. Ongoing research aims to elucidate these mechanisms further, focusing on its interactions at the molecular level .
Comparative Analysis with Related Compounds
Comparative studies with similar compounds such as 6-Bromobenzo[b]thiophene-2-carboxylic acid reveal differences in biological activity based on structural variations. For instance, while both compounds exhibit antimicrobial properties, their effectiveness against specific bacterial strains varies significantly due to differences in their substitution patterns .
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
6-Bromobenzo[b]thiophene-3-carboxylic acid | Effective against MRSA | Significant inhibition of MDA-MB-231 cells |
6-Bromobenzo[b]thiophene-2-carboxylic acid | Moderate | Limited efficacy |
Eigenschaften
IUPAC Name |
6-bromo-1-benzothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDECZLLPFSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266512 | |
Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-61-7 | |
Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19075-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.